![molecular formula C6H11Cl2N3O2 B7779307 3-Pyrazol-1-yl-L-alanine 2HCl](/img/structure/B7779307.png)
3-Pyrazol-1-yl-L-alanine 2HCl
Overview
Description
3-Pyrazol-1-yl-L-alanine 2HCl: is a synthetic amino acid derivative. It is characterized by the presence of a pyrazole ring attached to the alanine backbone. The compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 3-Pyrazol-1-yl-L-alanine 2HCl is believed to be the enzyme aminopeptidase . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, playing a crucial role in protein degradation and turnover.
Mode of Action
This compound is thought to bind to the active site of the enzyme aminopeptidase . This binding inhibits the breakdown of peptides into amino acids, effectively acting as an inhibitor of the enzyme .
Biochemical Pathways
The compound is involved in the metabolism of amino acids and peptides . By inhibiting aminopeptidase, it affects the normal degradation and turnover of proteins. This can have downstream effects on various biochemical pathways that rely on these processes.
Result of Action
The inhibition of aminopeptidase by this compound can lead to an accumulation of peptides that would otherwise be broken down into amino acids . This can affect various cellular processes, including protein synthesis and degradation, signal transduction, and cell growth and differentiation.
Biochemical Analysis
Biochemical Properties
The role of 3-Pyrazol-1-yl-L-alanine 2HCl in biochemical reactions is quite significant. It serves as an intermediate compound in synthesizing peptides and other amino acid derivatives . Furthermore, it acts as a reagent in organic synthesis and facilitates the examination of enzyme-catalyzed reactions . Although the precise mechanism of action for this compound remains unclear, it is believed to interact with multiple proteins and enzymes involved in amino acid and peptide metabolism . Specifically, it is thought to bind to the active site of the enzyme aminopeptidase, inhibiting the breakdown of peptides into amino acids .
Molecular Mechanism
The molecular mechanism of this compound is not entirely clear. It is believed to interact with multiple proteins and enzymes involved in amino acid and peptide metabolism . Specifically, it is thought to bind to the active site of the enzyme aminopeptidase, inhibiting the breakdown of peptides into amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-yl-L-alanine 2HCl typically involves the reaction of L-serine with pyrazole in the presence of a suitable catalyst. The reaction is catalyzed by pyrazolylalanine synthase, an enzyme that facilitates the formation of the pyrazole ring on the alanine backbone . The reaction conditions generally include a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fermentation processes where the enzyme pyrazolylalanine synthase is used to catalyze the reaction. The product is then purified through crystallization and other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Pyrazol-1-yl-L-alanine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Applications
Intermediate in Synthesis:
3-Pyrazol-1-yl-L-alanine 2HCl serves as an intermediate in the synthesis of peptides and other amino acid derivatives. Its unique structure allows for specific reactivity that is beneficial in organic synthesis.
Reactions:
The compound can undergo various chemical transformations, including:
- Oxidation : Producing oxo derivatives using agents like potassium permanganate.
- Reduction : Converting to reduced forms with reducing agents such as sodium borohydride.
- Substitution : The pyrazole ring can participate in substitution reactions with electrophiles and nucleophiles.
Reaction Type | Reagents Used | Major Products |
---|---|---|
Oxidation | Potassium permanganate | Oxo derivatives |
Reduction | Sodium borohydride | Reduced forms |
Substitution | Halogens, alkylating agents | Substituted pyrazole derivatives |
Biological Applications
Enzyme Interaction:
Research indicates that this compound interacts with enzymes such as aminopeptidase, which plays a crucial role in peptide metabolism. By inhibiting this enzyme, the compound can lead to an accumulation of peptides that are typically broken down into amino acids, potentially influencing metabolic pathways.
Model Compound:
It is utilized as a model compound for studying enzyme-catalyzed reactions and amino acid metabolism. This application is significant in understanding biochemical processes and developing therapeutic strategies.
Medical Applications
Therapeutic Potential:
Due to its structural properties, this compound is being investigated for potential therapeutic applications. It may have implications in treating conditions related to amino acid metabolism disorders and could serve as a lead compound for drug development targeting specific metabolic pathways.
Industrial Applications
Chemical Production:
In industrial settings, this compound is used as a reagent in organic synthesis and the production of various chemical products. Its ability to act as an intermediate enhances its utility in manufacturing processes.
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in scientific research:
-
Antihyperglycemic Activity :
A study evaluated novel pyrrole derivatives, including those related to this compound, demonstrating significant antihyperglycemic activity. This highlights the potential for developing diabetes-related therapies based on this compound's structure . -
Enzyme Inhibition Studies :
Research focusing on enzyme inhibition has shown that compounds similar to 3-Pyrazol-1-yl-L-alanine can effectively inhibit aminopeptidase activity, leading to insights into peptide metabolism and potential therapeutic applications . -
Synthetic Pathways :
Various synthetic routes have been explored for producing this compound efficiently, emphasizing its importance in both academic research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-1-yl)-L-alanine
- Beta-Pyrazol-1-ylalanine
Uniqueness
3-Pyrazol-1-yl-L-alanine 2HCl is unique due to its specific structural configuration, which includes the pyrazole ring attached to the alanine backbone. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
3-Pyrazol-1-yl-L-alanine 2HCl, also known as L-β-(1-pyrazolyl)alanine, is a non-proteinogenic amino acid derivative that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a pyrazole ring attached to the alpha carbon of L-alanine, which imparts distinctive electronic and steric properties. Research into its biological activity reveals promising avenues for therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C6H9N3O2·2HCl, indicating that it exists as a hydrochloride salt, which enhances its solubility and stability in biological environments. The presence of the pyrazole moiety distinguishes it from standard amino acids, making it an intriguing subject for biochemical research.
Enzyme Inhibition
Research indicates that 3-Pyrazol-1-yl-L-alanine exhibits potential enzyme inhibition capabilities. Its structure allows for interactions with various biological targets, suggesting that it may act as a probe for studying enzyme mechanisms. Preliminary studies have shown that the compound can inhibit certain enzymatic activities, which may provide insights into its therapeutic roles .
Antimicrobial Properties
The compound has been identified in various organisms such as Daphnia pulex, Trypanosoma brucei, and Citrullus colocynthis, hinting at a possible role in natural biological processes. While specific antimicrobial activities of 3-Pyrazol-1-yl-L-alanine have not been extensively documented, related pyrazole derivatives have demonstrated significant antimicrobial effects against various pathogens .
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Pyrazol-1-yl-L-alanine, it is useful to compare it with other structurally similar compounds:
Compound Name | Structure Type | Notable Properties |
---|---|---|
3-(Imidazol-1-yl)-L-alanine | Imidazole ring | Potential antifungal activity |
3-(Triazol-1-yl)-L-alanine | Triazole ring | Exhibits distinct biological activities |
3-(Pyridyl)-L-alanine | Pyridine ring | Known for different pharmacological profiles |
The presence of the pyrazole ring in 3-Pyrazol-1-yl-L-alanine imparts unique electronic and steric characteristics that differentiate it from imidazole or triazole derivatives, enhancing its utility in studying enzyme mechanisms and developing novel therapeutic agents .
Case Studies and Research Findings
Several studies have explored the biological activities associated with pyrazole derivatives:
- Antimicrobial Activity : A study on a series of novel pyrazole derivatives showed promising antimicrobial properties against E. coli and S. aureus. The presence of specific functional groups was found to enhance their activity .
- Anti-inflammatory Effects : Research involving pyrazole derivatives has indicated anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives were tested against carrageenan-induced edema in animal models .
- Enzyme Inhibition Studies : A focus on enzyme inhibition revealed that some pyrazole derivatives could inhibit monoamine oxidase (MAO) isoforms, suggesting potential applications in treating neurological disorders .
Future Directions
The biological activity of 3-Pyrazol-1-yl-L-alanine remains an area ripe for exploration. Future research should focus on:
- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound interacts with specific enzymes and biological pathways.
- Therapeutic Applications : Evaluating its efficacy in vivo as a therapeutic agent for conditions such as inflammation or microbial infections.
- Structural Modifications : Exploring how modifications to the pyrazole ring or other functional groups can enhance its biological activities.
Properties
IUPAC Name |
(2S)-2-amino-3-pyrazol-1-ylpropanoic acid;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)4-9-3-1-2-8-9;;/h1-3,5H,4,7H2,(H,10,11);2*1H/t5-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBAAIZBLIXEOU-XRIGFGBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C[C@@H](C(=O)O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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